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molecular formula C29H32N2O4 B8331785 Methanone, (2-(3-((1,1-dimethylethyl)amino)propoxy)phenyl)-1H-indol-4-yl-, monobenzoate CAS No. 133994-41-9

Methanone, (2-(3-((1,1-dimethylethyl)amino)propoxy)phenyl)-1H-indol-4-yl-, monobenzoate

Cat. No. B8331785
M. Wt: 472.6 g/mol
InChI Key: MDXIUZWZJMZYSQ-UHFFFAOYSA-N
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Patent
US05086070

Procedure details

Using the procedure of Step G of Example 1, 3.0 g of the product of Step F, 1.05 g of benzoic acid were reacted to obtain 3.42 g of the product melting at 162° C., which was crystallized from isopropanol to obtain 2.73 g of the desired pure product melting at 162° C.
Name
product
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:5][CH2:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16]([C:18]1[CH:26]=[CH:25][CH:24]=[C:23]2[C:19]=1[CH:20]=[CH:21][NH:22]2)=[O:17])([CH3:4])[CH3:3].[C:27]([OH:35])(=[O:34])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>>[C:27]([OH:35])(=[O:34])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.[CH3:4][C:2]([NH:5][CH2:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16]([C:18]1[CH:26]=[CH:25][CH:24]=[C:23]2[C:19]=1[CH:20]=[CH:21][NH:22]2)=[O:17])([CH3:1])[CH3:3] |f:2.3|

Inputs

Step One
Name
product
Quantity
3 g
Type
reactant
Smiles
CC(C)(C)NCCCOC1=C(C=CC=C1)C(=O)C1=C2C=CNC2=CC=C1
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O.CC(C)(C)NCCCOC1=C(C=CC=C1)C(=O)C1=C2C=CNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.42 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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